
N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a piperazine moiety, and an oxo group, which are known to contribute to various biological activities. The chemical formula is represented as follows:
Biological Activity Overview
This compound has been evaluated for several biological activities, including:
- Antibacterial Activity : The presence of the sulfonamide group is associated with significant antibacterial properties. Studies indicate that derivatives of similar structures exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Research has shown that compounds with similar frameworks can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating diseases related to enzyme dysfunction .
- Anticancer Properties : The oxo group in the structure is often linked to anticancer activity, with studies indicating that related compounds can induce apoptosis in cancer cells .
- Hypoglycemic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels, indicating potential use in diabetes management .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Bacterial Enzymes : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.
- Binding Affinity : Docking studies reveal that the compound binds effectively to target proteins, influencing their activity and function .
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results showed that compounds similar to this compound exhibited significant antibacterial activity with IC50 values ranging from 0.63 to 2.14 µM against E. coli and Staphylococcus aureus .
- Enzyme Inhibition Assays : Compounds were tested for their ability to inhibit AChE and urease, showing strong inhibition with varying IC50 values, indicating their potential use in neurodegenerative diseases and urolithiasis treatment .
Data Table
常见问题
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide with high purity?
- Methodological Answer : Synthesis requires multi-step optimization. For example, nucleophilic substitution at the piperazine moiety (to introduce propionyl groups) and sulfonylation of the chlorophenyl group must be carefully controlled. Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to suppress side reactions. Purification via column chromatography with a gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate intermediates. Final purity (>95%) should be confirmed by HPLC and elemental analysis .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : 1H and 13C NMR are critical for confirming regiochemistry. Key signals include:
- Sulfonyl group : Downfield singlet at δ ~7.8–8.2 ppm (aromatic protons adjacent to sulfonyl).
- Piperazine protons : Split into two sets of multiplets (δ ~2.5–3.5 ppm) due to restricted rotation.
- Propionyl carbonyl : Sharp singlet at δ ~170–175 ppm in 13C NMR.
Use 2D techniques (COSY, HSQC) to assign overlapping signals and verify connectivity .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., methanol/water 4:1 v/v) at 4°C promotes crystal growth. Pre-screen solvents using the "hanging drop" vapor diffusion method. For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate using R-factors (<5% for Rint) .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenylsulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, limiting electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh3)4 with a high-temperature microwave-assisted protocol (120°C, DMF/H2O) to activate the C-Cl bond. Monitor regioselectivity via LC-MS and compare yields with control reactions lacking sulfonyl groups .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Purification : Use preparative HPLC with a C18 column and trifluoroacetic acid (0.1%) in the mobile phase to remove trace impurities.
- Assay design : Include internal controls (e.g., a reference inhibitor) and normalize activity to compound concentration quantified by UV-Vis (λmax ~275 nm).
- Data validation : Apply statistical models (e.g., ANOVA) to identify outliers caused by residual solvents or degradation products .
Q. How can molecular docking predict binding interactions with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Target preparation : Retrieve the receptor structure (e.g., 5-HT2A, PDB ID: 6A93) and optimize protonation states using molecular dynamics (AMBER force field).
- Ligand parameterization : Assign partial charges via the AM1-BCC method.
- Docking workflow : Use AutoDock Vina with a grid box centered on the orthosteric site. Validate poses by comparing with co-crystallized ligands (RMSD <2.0 Å). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic interactions with Phe340 .
Q. How to address contradictory data in structure-activity relationship (SAR) studies for analogs?
- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles.
- Standardization : Use a unified assay protocol (e.g., fixed ATP concentration in kinase assays).
- Meta-analysis : Apply machine learning (e.g., random forest models) to identify hidden variables (e.g., solvent polarity, counterion effects).
- Synthetic replicates : Re-synthesize disputed analogs with rigorous QC (e.g., chiral HPLC for enantiopure compounds) .
Q. Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
Intermediate | Key Spectral Data (1H NMR, δ ppm) | Purity (HPLC) |
---|---|---|
4-Chlorophenylsulfonyl precursor | 7.82 (d, 2H), 3.24 (m, 4H, piperazine) | 98.5% |
Propionylpiperazine derivative | 2.45 (q, 2H, CH2CO), 1.12 (t, 3H, CH3) | 97.8% |
Table 2 : Docking Scores for Neurological Targets
Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
5-HT2A (6A93) | -9.2 | H-bond: Asp155 |
DAT (4XP4) | -7.8 | π-π: Phe326 |
属性
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)19-7-5-4-6-16(19)2)33(31,32)18-10-8-17(24)9-11-18/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGGTNWAMGWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。